molecular formula C19H15F3N4O3S B2754984 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide CAS No. 667887-29-8

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2754984
CAS No.: 667887-29-8
M. Wt: 436.41
InChI Key: YMMJRKCAGXVGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 4-(trifluoromethyl) group at the para position. The sulfonamide bridge connects the benzamide to a 4-methylpyrimidin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to target binding via hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c1-12-10-11-23-18(24-12)26-30(28,29)16-8-6-15(7-9-16)25-17(27)13-2-4-14(5-3-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMJRKCAGXVGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to study reaction mechanisms, particularly those involving nucleophilic substitution at the sulfonamide and amide groups. The compound can also undergo oxidation and reduction reactions, making it versatile for various synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Anti-Angiogenic Properties : It has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial in cancer progression.
  • DNA Interaction : The compound can bind to DNA, leading to alterations in replication and transcription processes that may inhibit cancer cell growth .

Medicine

The primary focus of medicinal research on this compound revolves around its anticancer potential. Studies have demonstrated its ability to inhibit tumor growth through various mechanisms:

  • Inhibition of Tumor Growth : The compound's interaction with specific molecular targets can disrupt cellular processes essential for tumor survival.
  • Potential as a Therapeutic Agent : Ongoing investigations aim to evaluate its efficacy in preclinical and clinical settings for cancer treatment .

Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Mechanistic Insights

Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways. This was demonstrated using flow cytometry and Western blot analysis to assess markers of apoptosis and cell cycle progression .

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit tyrosine kinases, which are crucial for cell signaling and growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound Name / ID Key Substituents Structural Differences Impact on Properties Reference
Target Compound 4-(Trifluoromethyl)benzamide, 4-methylpyrimidine-2-yl sulfonamide N/A High lipophilicity (CF₃), moderate solubility due to sulfonamide
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide 4-Nitrobenzamide Nitro (electron-withdrawing) vs. CF₃ Higher melting point (270–272°C), reduced metabolic stability
4-Phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide Butanamide chain, phenyl group Aliphatic chain instead of benzamide Increased flexibility; potential for altered pharmacokinetics
4-[bis(2-methylpropyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide Diisobutylsulfamoyl group Bulky sulfamoyl substituent Reduced solubility, possible steric hindrance in binding
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide 2,3-Dimethylphenylamino group Additional aromatic amino substituent Enhanced π-stacking potential; possible cytotoxicity

Pharmacological Activity

Anticancer and Antimicrobial Profiles
  • Target Compound: No direct activity data provided, but analogs with trifluoromethyl groups (e.g., compound 31 in ) showed >50% inhibition of PD-L1 and activity against prostate cancer (PC-3) .
  • Imidazole Derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide): Exhibited antifungal and antibacterial activity, suggesting pyrimidine-to-imidazole swaps alter target specificity .
  • Nitro-Substituted Analog: No activity reported, but nitro groups often correlate with cytotoxicity risks .
Enzyme Inhibition
  • Urease Inhibition : Compounds with dichlorophenyl substituents (e.g., compound 8 in ) showed urease inhibition (IC₅₀ = 12.3 µM), highlighting the role of halogenated groups in enzyme targeting .

Physicochemical Properties

Property Target Compound 4-Nitro Analog Diisobutylsulfamoyl Analog Pentoxy-Substituted Analog
Molecular Weight 413.41 g/mol 413.41 g/mol 531.65 g/mol 487.58 g/mol
Melting Point Not reported 270–272°C Not reported 159–161°C
logP (Predicted) ~3.5 (CF₃) ~2.8 (Nitro) ~4.2 (Diisobutyl) ~3.9 (Pentoxy)
Solubility Moderate Low Very low Moderate

Key Findings and Implications

Trifluoromethyl Advantage : The CF₃ group in the target compound balances lipophilicity and stability, contrasting with nitro analogs’ metabolic liabilities .

Sulfonamide Flexibility : Bulky substituents (e.g., diisobutyl) reduce solubility but may improve target affinity in hydrophobic pockets .

Biological Selectivity : Pyrimidine-based sulfonamides show distinct activity profiles compared to imidazole or isoxazole derivatives, underscoring the importance of heterocycle choice .

Biological Activity

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide, also known by its CAS number 4171102, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15F3N4O3SC_{19}H_{15}F_3N_4O_3S with a molecular weight of 461.5 g/mol. The compound features a trifluoromethyl group and a sulfamoyl moiety, which are crucial for its biological activity.

Research indicates that compounds containing sulfamoyl groups often exhibit kinase inhibition properties. These properties are significant in the treatment of various diseases, including cancer and inflammatory disorders. The presence of the pyrimidine ring enhances the compound's ability to interact with biological targets, potentially modulating enzyme activity related to cell signaling pathways.

Anticancer Activity

This compound has been studied for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of specific kinases involved in cell growth and survival pathways.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor . Specifically, its derivatives have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies revealed moderate activity with IC50 values ranging from 27.04 to 106.75 µM for AChE, indicating potential for use in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Cell Line Studies : In studies involving HepG2 and MonoMac6 cell lines, this compound exhibited cytotoxic effects at higher concentrations, suggesting a selective action against malignant cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound can bind effectively to active sites of target enzymes, supporting its role as a non-covalent inhibitor .
  • Antimicrobial Activity : Preliminary tests against Mycobacterium tuberculosis showed that derivatives of this compound could inhibit bacterial growth, with minimum inhibitory concentrations (MICs) indicating moderate efficacy .

Data Summary Table

Property Value
Molecular FormulaC19H15F3N4O3S
Molecular Weight461.5 g/mol
IC50 (AChE)27.04 - 106.75 µM
IC50 (BuChE)58.01 - 277.48 µM
MIC (against M. tuberculosis)≥ 62.5 µM

Q & A

Q. Basic Structural Characterization

  • IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and benzamide C=O at ~1680 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms regiochemistry and substituent positions. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H⁺]⁺ peaks) and fragmentation patterns .

How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties?

Advanced Structure-Activity Relationship (SAR)
The trifluoromethyl group enhances:

  • Lipophilicity: Improves membrane permeability, as evidenced by logP calculations .
  • Metabolic Stability: Reduces oxidative degradation in hepatic microsomal assays compared to non-fluorinated analogs .
  • Target Affinity: Computational docking (e.g., AutoDock Vina) suggests stronger van der Waals interactions with hydrophobic enzyme pockets, such as bacterial acps-pptase .

What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Q. Advanced Data Analysis

  • Assay Standardization: Replicate assays under controlled conditions (pH, temperature) to minimize variability .
  • Purity Verification: Use HPLC-MS to confirm >95% purity, as impurities can skew IC₅₀ values .
  • Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization to confirm target binding .

How can molecular docking guide the optimization of this compound for specific enzyme targets?

Q. Advanced Computational Methods

  • Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., PD-L1, acps-pptase) .
  • Docking Workflow:
    • Prepare the protein structure (PDB: 4ZQH for PD-L1) using molecular dynamics (AMBER).
    • Generate ligand conformers with OpenBabel and score interactions using Glide SP .
    • Validate top poses with MM/GBSA free-energy calculations .
  • ADMET Predictions: Use SwissADME to optimize solubility and reduce hepatotoxicity risks .

What synthetic modifications can improve yield and scalability for this compound?

Q. Advanced Process Optimization

  • Catalytic Systems: Replace traditional bases with DMAP or DBU to accelerate coupling reactions .
  • Flow Chemistry: Implement continuous flow reactors for the sulfonylation step, reducing reaction time from hours to minutes .
  • High-Throughput Screening (HTS): Test solvent mixtures (e.g., THF/DMF) and temperatures to maximize efficiency .

How does the compound’s sulfamoyl linker impact its biological activity compared to ether or amine linkers?

Q. Advanced Comparative SAR

  • Sulfamoyl vs. Ether: Sulfamoyl provides stronger hydrogen-bonding with enzyme active sites (e.g., ΔGbinding = -9.2 kcal/mol vs. -7.8 kcal/mol for ether analogs) .
  • Metabolic Stability: Sulfonamides resist hydrolysis better than ester linkers in plasma stability assays (t₁/₂ > 120 min vs. < 30 min) .
  • Crystallographic Evidence: X-ray co-crystals with acps-pptase (PDB: 6T2X) show direct coordination of the sulfonamide oxygen to Mg²⁺ ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.